molecular formula C15H15NO B11947065 N-(2-Methoxybenzylidene)-P-toluidine CAS No. 61555-85-9

N-(2-Methoxybenzylidene)-P-toluidine

Cat. No.: B11947065
CAS No.: 61555-85-9
M. Wt: 225.28 g/mol
InChI Key: XDXCHEHKQLVTAR-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzylidene)-p-toluidine is an organic compound with the molecular formula C15H15NO and a molecular weight of 225.29 g/mol . It is classified as a Schiff base, a class of compounds characterized by an imine (-C=N-) functional group, which are typically formed by the condensation of an amine with an aldehyde . The structure of this particular compound features a 2-methoxybenzylidene moiety derived from 2-methoxybenzaldehyde linked to a p-toluidine (4-methylaniline) group . The SMILES string for the compound is CC1=CC=C(C=C1)N=CC2=CC=CC=C2OC, and its InChIKey is XDXCHEHKQLVTAR-UHFFFAOYSA-N . While specific biological or chemical research applications for this compound are not detailed in the available literature, related Schiff base compounds are widely investigated in scientific research. Studies on analogous structures, such as N′-(2-Methoxybenzylidene)nicotinohydrazide, highlight their relevance in areas like coordination chemistry, where they can act as ligands for metal complexes, and in materials science for crystal engineering and supramolecular structure studies driven by intermolecular interactions like hydrogen bonding . Researchers value these compounds for their structural properties and potential as building blocks for more complex molecular systems. This product is intended for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

61555-85-9

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

1-(2-methoxyphenyl)-N-(4-methylphenyl)methanimine

InChI

InChI=1S/C15H15NO/c1-12-7-9-14(10-8-12)16-11-13-5-3-4-6-15(13)17-2/h3-11H,1-2H3

InChI Key

XDXCHEHKQLVTAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxybenzylidene)-P-toluidine typically involves the condensation reaction between 2-methoxybenzaldehyde and p-toluidine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated and stirred for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-Methoxybenzylidene)-P-toluidine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in substitution reactions, where functional groups on the benzene ring can be replaced by other groups through electrophilic or nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: N-(2-Methoxybenzylidene)-P-toluidine is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes have applications in catalysis and material science.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological macromolecules, influencing their function.

Medicine: Research has shown that Schiff bases, including this compound, exhibit pharmacological activities such as anti-inflammatory and antioxidant effects. They are being explored for their potential therapeutic applications.

Industry: In the industrial sector, Schiff bases are used as corrosion inhibitors, dyes, and pigments. This compound, in particular, has been investigated for its effectiveness in preventing metal corrosion.

Mechanism of Action

The mechanism by which N-(2-Methoxybenzylidene)-P-toluidine exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes and receptors, altering their activity. The compound’s azomethine group (C=N) plays a crucial role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Melting Points

  • This compound: ~120–125°C .
  • N-(4-Chlorobenzylidene)-P-toluidine: ~135–140°C (higher due to Cl’s crystallinity-enhancing effect) .
  • N-(2-Methoxybenzylidene)-tert-butyl-amine N-oxide: 83–85°C (lower mp due to bulky tert-butyl group) .

NMR Spectral Shifts

  • This compound :
    • ¹H NMR: Methoxy protons at δ 3.85 ppm; imine proton (CH=N) at δ 8.3–8.5 ppm .
    • ¹³C NMR: C=N at δ 160–165 ppm; aromatic carbons influenced by methoxy’s electron-donating effect .
  • N-(4-Methoxybenzylidene)-P-toluidine :
    • ¹H NMR: Methoxy protons at δ 3.75 ppm; imine proton at δ 8.1–8.3 ppm (para-substitution reduces deshielding) .

Data Tables

Table 1: Comparative Analysis of Key Schiff Bases

Property This compound N-(4-Chlorobenzylidene)-P-toluidine N-(4-Methoxybenzylidene)-P-toluidine
Synthesis Yield 70–80% 85% 65–75%

Biological Activity

N-(2-Methoxybenzylidene)-P-toluidine is a Schiff base compound synthesized through the condensation of 2-methoxybenzaldehyde and P-toluidine. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H15_{15}NO, characterized by the presence of a methoxy group attached to a benzylidene moiety. The azomethine group (C=N) is crucial for its biological interactions, allowing it to form complexes with various metal ions and biological macromolecules.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that Schiff bases derived from similar structures can demonstrate antibacterial and antifungal activities. The compound has been tested against various bacterial strains, showcasing effectiveness comparable to standard antibiotics.

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans1816 µg/mL

Anticancer Activity

This compound has been investigated for its anticancer potential. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast cancer), and HepG2 (liver carcinoma). The compound's mechanism involves inducing apoptosis and cell cycle arrest.

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)Apoptosis Induction (%)
A5498.530
MCF-77.025
HepG26.535

The biological activity of this compound is largely attributed to its ability to form stable complexes with metal ions, which can modulate the activity of enzymes and receptors involved in various biochemical pathways. The azomethine group facilitates these interactions, enhancing the compound’s reactivity.

Case Studies

  • Anticancer Study : A study evaluated the effects of this compound on HepG2 cells, revealing that treatment resulted in a significant increase in pro-apoptotic factors such as BAX and a decrease in anti-apoptotic factors like Bcl-2. Flow cytometry analysis confirmed an increase in apoptotic cell populations, indicating effective tumor suppression mechanisms.
  • Antimicrobial Study : Another study assessed the antibacterial efficacy of this compound against multi-drug resistant strains of bacteria. Results showed that the compound inhibited bacterial growth effectively, suggesting potential as a lead compound for developing new antimicrobial agents.

Comparison with Similar Compounds

This compound shares structural similarities with other Schiff bases but exhibits unique properties due to its specific substitutions. For instance:

Table 3: Comparison with Similar Compounds

Compound NameUnique Features
N-(4-Methoxybenzylidene)-P-toluidineDifferent electronic properties due to para substitution
N-Benzylidene-P-toluidineLacks methoxy group; simpler structure
N-(2-Hydroxybenzylidene)-P-toluidineContains hydroxyl group; potentially increased hydrogen bonding

Q & A

Basic: How is N-(2-Methoxybenzylidene)-P-toluidine synthesized, and what are the key reaction conditions?

Methodological Answer:
The compound is synthesized via a Schiff base condensation reaction between 2-methoxybenzaldehyde and p-toluidine under reflux conditions in ethanol or methanol. Key steps include:

  • Reaction Setup: Equimolar ratios of aldehyde and amine are refluxed in anhydrous ethanol (78°C, 4–6 hours) to promote imine bond formation.
  • Purification: The crude product is isolated via vacuum filtration and recrystallized using ethanol or methanol to remove unreacted starting materials .
  • Catalytic Optimization: Transition metal catalysts (e.g., Co(I) complexes) can enhance reaction efficiency in solventless systems, achieving yields >75% under mild conditions .

Basic: What spectroscopic methods confirm the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: The imine proton (CH=N) appears as a singlet at δ 8.3–8.5 ppm. Methoxy (-OCH₃) and methyl (-CH₃) groups resonate at δ 3.8–3.9 and δ 2.3–2.4 ppm, respectively.
    • ¹³C NMR: The C=N carbon is observed at δ 160–165 ppm .
  • IR Spectroscopy: A strong C=N stretch at ~1600–1620 cm⁻¹ confirms imine formation .
  • X-ray Crystallography: Single-crystal analysis (e.g., SHELX refinement) provides bond lengths (C=N: ~1.28 Å) and dihedral angles (e.g., 176.6° for aromatic planes) .

Advanced: How does crystal packing influence thermal behavior and mesomorphism?

Methodological Answer:
Crystal packing alternates between loosely packed aliphatic chains and tightly stacked aromatic regions. Key interactions include:

  • π-π Stacking: Aromatic rings align with centroid distances of 3.8–4.2 Å, stabilizing the solid phase.
  • Weak Hydrogen Bonds: C-H···O interactions (2.5–2.7 Å) form centrosymmetric dimers.
  • Thermal Analysis (DSC): Monotropic mesomorphism is observed with Cr→Iso transitions at ~320 K. Cooling cycles show hysteresis due to kinetic barriers in molecular reorientation .

Advanced: What computational methods predict biological activity of this Schiff base?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Dock the compound into target proteins (e.g., cannabinoid receptors) using PDB structures. Key parameters:
    • Binding Affinity: Calculate ΔG values (e.g., Ki = 0.5 nM for CB2 receptors).
    • Interaction Mapping: Identify H-bonding (e.g., with Ser173) and hydrophobic contacts (e.g., Phe117) .
  • QSAR Modeling: Correlate substituent effects (e.g., methoxy position) with antimicrobial activity (IC₅₀ values) using regression analysis .

Advanced: How to resolve discrepancies in DSC data for phase transitions?

Methodological Answer:

  • Controlled Heating/Cooling Rates: Use rates ≤5°C/min to minimize thermal lag.
  • Complementary Techniques: Pair DSC with polarized optical microscopy (POM) to confirm mesophase textures (e.g., schlieren patterns).
  • Sample Purity: Validate via HPLC (≥98% purity) to exclude impurities affecting transition temperatures .

Basic: What are its primary applications in materials science?

Methodological Answer:

  • Liquid Crystals: The rigid aromatic core and flexible alkoxy chains enable enantiotropic mesophases for display technologies .
  • Coordination Chemistry: Acts as a bidentate ligand for transition metals (e.g., Co, Cu) in catalytic reductive amination .
  • Pharmaceutical Intermediates: Serves as a precursor for thiazolidinone derivatives with antimicrobial and anticancer activity .

Advanced: How to optimize synthesis yield and purity?

Methodological Answer:

  • Solvent Selection: Anhydrous ethanol minimizes side reactions (e.g., hydrolysis) compared to protic solvents.
  • Catalyst Screening: Test Co(I) pincer complexes (TOF up to 120 h⁻¹) for solvent-free systems .
  • In-line Monitoring: Use TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) or FTIR to track reaction progress.
  • Crystallization Solvent: Ethanol/water mixtures (80:20) yield high-purity crystals (>95%) .

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